(4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine (4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 1394040-32-4
VCID: VC2951585
InChI: InChI=1S/C6H8Cl2N2/c1-10-4(3-9)2-5(7)6(10)8/h2H,3,9H2,1H3
SMILES: CN1C(=CC(=C1Cl)Cl)CN
Molecular Formula: C6H8Cl2N2
Molecular Weight: 179.04 g/mol

(4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine

CAS No.: 1394040-32-4

Cat. No.: VC2951585

Molecular Formula: C6H8Cl2N2

Molecular Weight: 179.04 g/mol

* For research use only. Not for human or veterinary use.

(4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine - 1394040-32-4

Specification

CAS No. 1394040-32-4
Molecular Formula C6H8Cl2N2
Molecular Weight 179.04 g/mol
IUPAC Name (4,5-dichloro-1-methylpyrrol-2-yl)methanamine
Standard InChI InChI=1S/C6H8Cl2N2/c1-10-4(3-9)2-5(7)6(10)8/h2H,3,9H2,1H3
Standard InChI Key IUPUOLMCPVTDQN-UHFFFAOYSA-N
SMILES CN1C(=CC(=C1Cl)Cl)CN
Canonical SMILES CN1C(=CC(=C1Cl)Cl)CN

Introduction

Chemical Identity and Structure

Compound Identification

(4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine is a substituted pyrrole derivative identified by the CAS Registry Number 1394040-32-4. The compound is also known by the systematic name "1H-Pyrrole-2-methanamine, 4,5-dichloro-1-methyl-" in some chemical databases and has been given the identifier RP24018 in certain research collections . Structurally, this compound belongs to the broader family of N-methylpyrroles bearing additional functional groups, specifically a primary amine moiety and halogen substituents. The systematic naming follows IUPAC conventions where the core heterocycle (pyrrole) is identified first, followed by the position and identity of substituents, with the numerals indicating their locations on the pyrrole ring system.

Structural Features

The molecular structure of (4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine contains several distinguishing features that define its chemical identity and potential reactivity. The compound is built upon a five-membered pyrrole ring system containing one nitrogen atom. This core structure is further modified with four key substituents that give the compound its distinctive characteristics. First, the nitrogen atom at position 1 of the pyrrole ring bears a methyl group, making it a tertiary amine within the ring context. Second, positions 4 and 5 of the pyrrole ring are substituted with chlorine atoms, which significantly influence the electronic distribution within the molecule. Third, a methanamine (CH₂NH₂) group is attached at position 2 of the pyrrole ring, providing a primary amine functionality that extends from the heterocyclic core. These structural elements collectively contribute to the compound's physical properties, chemical reactivity, and potential biological interactions.

Physicochemical Properties

Chemical Properties and Reactivity

The chemical properties of (4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine can be inferred from its structural features and the general reactivity patterns of similar compounds. The predicted pKa value of 9.12±0.29 indicates that the primary amine group exhibits basic character typical of aliphatic amines . This basicity would enable the compound to participate in acid-base reactions and form salts with various acids. The presence of two chlorine atoms on the pyrrole ring likely reduces electron density in the π-system, potentially making the pyrrole less susceptible to electrophilic aromatic substitution compared to unsubstituted pyrroles. The N-methyl group on the pyrrole nitrogen prevents deprotonation at that position, further influencing the reactivity profile of the heterocyclic core. Additionally, the primary amine functionality introduces potential for nucleophilic reactions, allowing the compound to participate in various transformation processes including acylation, alkylation, and condensation reactions with carbonyls.

Analytical Characterization

Spectroscopic Analysis

Comprehensive characterization of (4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine would typically employ multiple spectroscopic techniques to confirm its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for structural elucidation. In the ¹H NMR spectrum, characteristic signals would be expected for the N-methyl group (typically appearing as a singlet at approximately 3-4 ppm), the methylene protons of the CH₂NH₂ group (likely around 4-4.5 ppm), and the single aromatic proton at position 3 of the pyrrole ring (approximately 6-7 ppm). The amine protons would likely appear as a broad signal that might be concentration and solvent-dependent. For ¹³C NMR, distinct signals would be anticipated for the N-methyl carbon, the methylene carbon of the methanamine group, and the four carbons of the pyrrole ring, with the chlorine-substituted carbons showing characteristic downfield shifts. Mass spectrometry would provide confirmation of the molecular weight (expected m/z of 179) and would show a distinctive isotope pattern due to the presence of two chlorine atoms, with M+2 and M+4 peaks having relative intensities characteristic of dichloro compounds.

Additional Characterization Methods

Beyond spectroscopic techniques, several other analytical methods would be valuable for fully characterizing (4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine. Infrared (IR) spectroscopy would reveal characteristic absorption bands for the N-H stretching vibrations of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the methyl and methylene groups (approximately 2900-3000 cm⁻¹), and C-Cl stretching vibrations (approximately 600-800 cm⁻¹). Elemental analysis would confirm the empirical formula by providing percentage compositions of carbon, hydrogen, nitrogen, and chlorine. X-ray crystallography, if suitable crystals could be prepared, would provide definitive confirmation of the three-dimensional structure and spatial arrangement of substituents. Chromatographic methods such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) would be valuable for assessing purity and could be coupled with mass spectrometry for additional structural confirmation. These comprehensive analytical techniques would together provide a complete characterization profile essential for confirming the identity and quality of synthesized (4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine.

Comparative Analysis with Related Compounds

Structural Analogues

(4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine shares structural similarities with several other substituted pyrrole derivatives identified in the literature. One related compound is (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine, which also contains a dichlorinated pyrrole core but differs in having a ylidene linkage and a tertiary amine group rather than a primary amine . Another structural analogue is (4,5-dichloro-1H-pyrrol-2-yl)-(2,5-dihydroxyphenyl)methanone, which shares the 4,5-dichloro substitution pattern on the pyrrole ring but features an unsubstituted pyrrole nitrogen and a ketone linkage to a dihydroxyphenyl group instead of a methanamine substituent . N-Methyl-1-(5-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl)methanamine represents another related structure containing an N-methylpyrrole moiety, though it incorporates this into a more complex system with an oxadiazole ring. These structural variations illustrate the diversity of substituted pyrroles and highlight how subtle changes in substitution patterns can potentially lead to distinct chemical and biological properties.

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